molecular formula C22H20N6O3S2 B2921469 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-57-4

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2921469
M. Wt: 480.56
InChI Key: KHPARRUAOPTTMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Compound X is synthesized through a series of reactions. First, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The synthesis involves multiple steps and careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of Compound X is intricate. It contains a benzothiazole ring, a pyrimidine ring, and an amide group. The presence of sulfur, nitrogen, and oxygen atoms contributes to its diverse properties. Analyzing its IR, 1H NMR, 13C NMR, and mass spectral data provides insights into its structural confirmation .


Physical And Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point range of 194–196°C .

Scientific Research Applications

Anticancer Potential
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide, through structural analogs, has been shown to arrest cells in mitosis, leading to cellular death by forming a monopolar spindle phenotype, characteristic of KSP inhibition. This action suggests potential application as an anticancer agent due to its favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection for clinical cancer treatment studies (Theoclitou et al., 2011).

Antimicrobial Activity
Compounds structurally related to N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide have demonstrated antimicrobial properties. For example, derivatives incorporating the thiazole ring have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against several strains of fungi. These studies highlight the potential of such compounds for therapeutic interventions in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Synthesis and Characterization of Novel Compounds
The synthesis of novel aromatic polyimides utilizing derivatives of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has been explored. These compounds have been polymerized with various anhydrides, showcasing solubility in organic solvents and high thermal stability, indicating their potential for advanced material applications (Butt et al., 2005).

Future Directions

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

properties

IUPAC Name

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S2/c1-11-3-6-13(7-4-11)19(30)26-17-18(23)27-21(28-20(17)31)32-10-16(29)25-22-24-14-8-5-12(2)9-15(14)33-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPARRUAOPTTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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